REACTION_SMILES
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[Br-:1].[CH2:2]([CH3:3])[O:4][c:5]1[cH:6][cH:7][c:8]([C:11]([CH3:12])=[O:13])[cH:9][cH:10]1.[CH3:14][CH2:15][O:16][C:17](=[O:18])[CH3:19]>>[Br:1][CH2:12][C:11]([c:8]1[cH:7][cH:6][c:5]([O:4][CH2:2][CH3:3])[cH:10][cH:9]1)=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(C(C)=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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CCOc1ccc(C(=O)CBr)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |